6-Amino-4-ethoxynicotinonitrile
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Overview
Description
6-Amino-4-ethoxynicotinonitrile is a chemical compound belonging to the class of nicotinonitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-ethoxynicotinonitrile typically involves the reaction of 4-ethoxy-2,6-dichloronicotinonitrile with ammonia. The reaction is carried out in a solvent such as ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-ethoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like sodium ethoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-ethoxynicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-4-ethoxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinamide: A compound with similar structural features but different functional groups.
4-Amino-2,6-dimethoxypyrimidine: Another compound with a similar core structure but different substituents.
Uniqueness
6-Amino-4-ethoxynicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-amino-4-ethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-2-12-7-3-8(10)11-5-6(7)4-9/h3,5H,2H2,1H3,(H2,10,11) |
InChI Key |
YLHHTEDISYPMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC=C1C#N)N |
Origin of Product |
United States |
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